While a specific synthesis pathway for 4-[(2,4-Dichlorobenzyl)amino]butanoic acid was not explicitly detailed in the provided literature, its structural similarity to other synthesized compounds suggests a possible route. Similar to the synthesis of 2-(4-amino-5-methyl-4H-[1,2,4]triazol-3-ylsulfanyl)-N-(5-R-benzylthiazol-2-yl)-acetamides [], 4-[(2,4-Dichlorobenzyl)amino]butanoic acid could potentially be synthesized through a multi-step process involving the reaction of 4-aminobutanoic acid with 2,4-dichlorobenzyl chloride. This reaction would likely require appropriate solvents and potentially a catalyst to facilitate the formation of the desired product.
4-[(2,4-Dichlorobenzyl)amino]butanoic acid, specifically its acetate derivative (CI-679 acetate), has demonstrated significant antimalarial activity against Plasmodium berghei in mice and Plasmodium cynomolgi in rhesus monkeys []. Key findings include:
Derivatives of 4-[(2,4-Dichlorobenzyl)amino]butanoic acid, particularly those with modifications at the carboxyl group and the phenyl ring, exhibit anticancer activity []. A study focusing on 2-(4-amino-5-methyl-4H-[1,2,4]triazol-3-ylsulfanyl)-N-(5-R-benzylthiazol-2-yl)-acetamides, structurally similar compounds, revealed:
Ki19003, a close analog of 4-[(2,4-Dichlorobenzyl)amino]butanoic acid, functions as a potent and selective CCR3 antagonist []. In a mouse model of allergic asthma, Ki19003 demonstrated:
CAS No.: 119365-69-4
CAS No.: 22756-36-1
CAS No.: 21583-32-4
CAS No.: 2922-44-3
CAS No.:
CAS No.: 147075-91-0